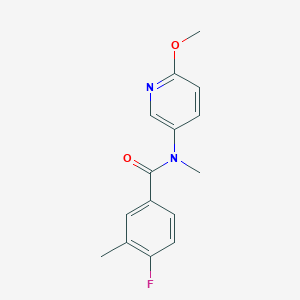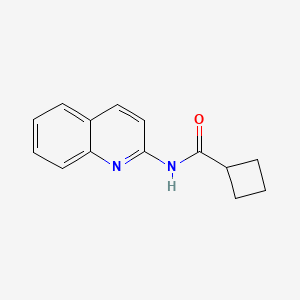
N-quinolin-2-ylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-quinolin-2-ylcyclobutanecarboxamide, also known as QCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCCA is a cyclic amide that contains a quinoline ring system and a cyclobutane ring. The unique structure of QCCA has made it a promising candidate for drug development, as it has shown potential in various biological activities.
Mecanismo De Acción
The mechanism of action of N-quinolin-2-ylcyclobutanecarboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-quinolin-2-ylcyclobutanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
N-quinolin-2-ylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including inhibiting the activity of certain enzymes and proteins, inducing apoptosis in cancer cells, and reducing inflammation. N-quinolin-2-ylcyclobutanecarboxamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-quinolin-2-ylcyclobutanecarboxamide for lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations of N-quinolin-2-ylcyclobutanecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-quinolin-2-ylcyclobutanecarboxamide, including further studies on its mechanism of action, its potential applications in drug development, and its potential use in combination with other drugs for cancer treatment. Additionally, research on the synthesis of N-quinolin-2-ylcyclobutanecarboxamide and its derivatives may lead to the development of more effective drugs.
Métodos De Síntesis
N-quinolin-2-ylcyclobutanecarboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing N-quinolin-2-ylcyclobutanecarboxamide is through the reaction of 2-aminobenzonitrile and cyclobutanecarboxylic acid. This reaction results in the formation of N-quinolin-2-ylcyclobutanecarboxamide, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-quinolin-2-ylcyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of N-quinolin-2-ylcyclobutanecarboxamide is in the development of new drugs. N-quinolin-2-ylcyclobutanecarboxamide has shown potential in inhibiting the growth of cancer cells, making it a promising candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-quinolin-2-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)15-13/h1-2,4,7-9,11H,3,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGTKWFCJNBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-2-ylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
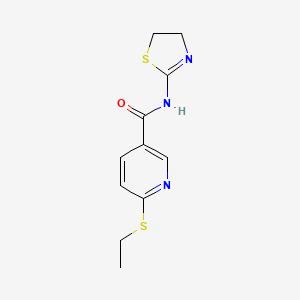
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
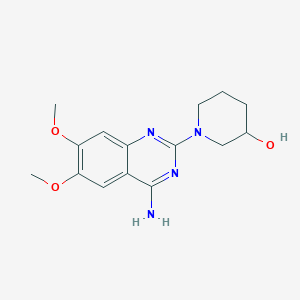
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
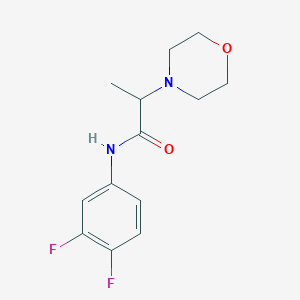
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
